molecular formula C22H21N3O3 B2738049 N-(4-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide CAS No. 1171769-65-5

N-(4-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide

Cat. No. B2738049
CAS RN: 1171769-65-5
M. Wt: 375.428
InChI Key: QWMXNPCSOJFNOV-UHFFFAOYSA-N
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Description

The compound “N-(4-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide” is a complex organic molecule. It contains a furan ring, a benzimidazole ring, and a methoxybenzyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The benzimidazole ring and the furan ring are likely to contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. For instance, in the presence of N,N-dimethylformamide/sulfur, a related compound, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, was obtained .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Antihypertensive Agents

Research into nonpeptide angiotensin II receptor antagonists has led to the development of potent, orally active antihypertensives. Compounds such as N-(biphenylylmethyl)imidazoles represent a significant advancement over previous series, demonstrating high affinity for the AII receptor and notable oral antihypertensive potency, marking a pivotal shift towards effective hypertension treatment strategies (Carini et al., 1991).

Antiprotozoal Activity

Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized, displaying strong DNA affinities and exceptional in vitro and in vivo antiprotozoal activities against T. b. rhodesiense and P. falciparum. Such findings underscore the potential of these compounds in addressing protozoal infections, offering a foundation for new therapeutic agents (Ismail et al., 2004).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel heterocyclic compounds derived from visnagenone and khellinone has led to the identification of molecules with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, showcasing high COX-2 selectivity and potent analgesic and anti-inflammatory effects, represent promising leads for the development of new therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).

Anticancer and Antiangiogenic Agents

The design and synthesis of 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin have highlighted compounds with nanomolar concentrations inhibiting cancer cell growth. These derivatives bind to the colchicine site of tubulin, induce apoptosis, and show potent vascular disrupting properties, indicating their potential as effective anticancer agents with specific mechanisms of action (Romagnoli et al., 2015).

Corrosion Inhibition

Amino acid compounds have been studied as inhibitors for steel corrosion in HCl solution, demonstrating the potential for high-efficiency corrosion inhibition. This research highlights the practical applications of these compounds in protecting industrial materials, emphasizing the significance of chemical compounds in materials science (Yadav et al., 2015).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-15-24-19-5-3-4-6-20(19)25(15)14-18-11-12-21(28-18)22(26)23-13-16-7-9-17(27-2)10-8-16/h3-12H,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMXNPCSOJFNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide

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